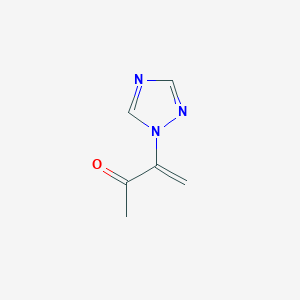
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR) complexes, specifically mTORC1 and mTORC2 . This compound is primarily used in research related to phosphorylation and dephosphorylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KU63794 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. The key steps include:
- Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the morpholine groups at specific positions on the core structure.
- Attachment of the methoxybenzenemethanol moiety to the core structure.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of KU63794 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is produced in solid form and stored under conditions that protect it from light and moisture .
Análisis De Reacciones Químicas
Types of Reactions
KU63794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
KU63794 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.
Biology: Employed in cell biology research to investigate the role of mTOR complexes in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways.
Mecanismo De Acción
KU63794 exerts its effects by selectively inhibiting the activity of mTORC1 and mTORC2 complexes. The compound binds to the active site of mTOR, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the phosphorylation of Akt, S6K, and 4E-BP1, which are crucial for cell growth and proliferation . The compound shows high specificity for mTOR complexes, with minimal activity against other protein and lipid kinases .
Comparación Con Compuestos Similares
KU63794 is unique in its high selectivity and potency as an mTOR inhibitor. Similar compounds include:
Temsirolimus: Another mTOR inhibitor used in cancer therapy, but with a different mechanism of action and specificity.
Everolimus: Similar to temsirolimus, used in cancer treatment and organ transplantation.
PP242: A dual mTORC1 and mTORC2 inhibitor, but with different pharmacokinetic properties and specificity.
KU63794 stands out due to its high specificity for mTORC1 and mTORC2, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
104940-87-6 |
|---|---|
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
Clave InChI |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
SMILES canónico |
CC(=O)C(=C)N1C=NC=N1 |
Otros números CAS |
104940-87-6 |
Sinónimos |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
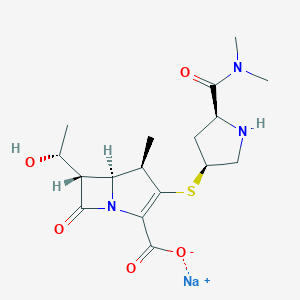
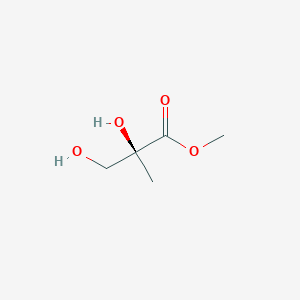

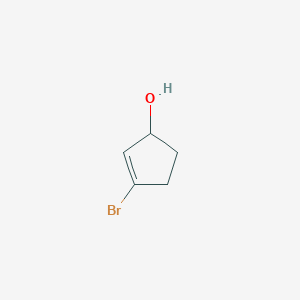

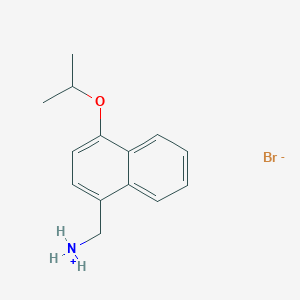
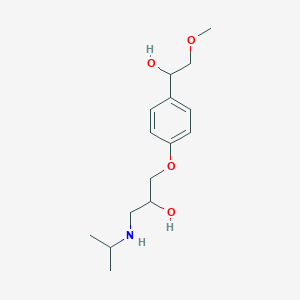
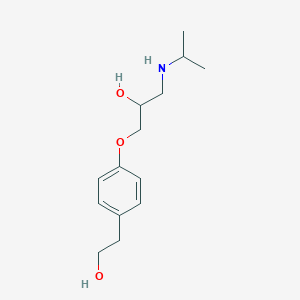

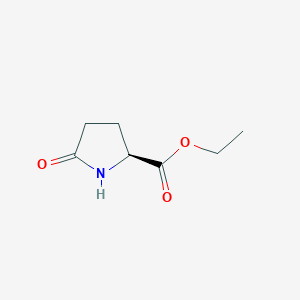
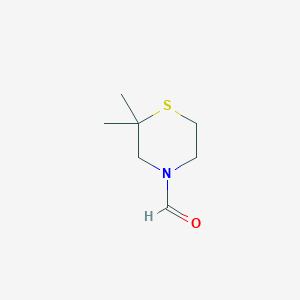
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)